(Rac)-3-Hydroxyphenylglycine
Description
Classification within Amino Acid Derivatives and Related Chemical Entities
2-Amino-2-(3-hydroxyphenyl)acetic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-hydroxyphenyl side chain. This structure allows for its classification in several chemical categories.
It is considered a derivative of the amino acids phenylalanine and glycine (B1666218). medchemexpress.com The phenyl group links it to phenylalanine, while the core structure of an amino and a carboxyl group attached to a single carbon can be seen as a substituted glycine. Due to the presence of both an acidic carboxyl group and a basic amino group, it exists as a zwitterion at physiological pH. The compound is also known by several synonyms, including 3-Hydroxyphenylglycine. synblock.com
From a functional perspective, it is classified among organic building blocks in chemical synthesis and has been investigated as a modulator of enzyme activity. cymitquimica.com The presence of a chiral center at the alpha-carbon means the compound can exist as two distinct enantiomers, (R)- and (S)-2-Amino-2-(3-hydroxyphenyl)acetic acid, a critical feature for its biological interactions.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 31932-87-3 synblock.com |
| Molecular Formula | C₈H₉NO₃ synblock.com |
| Molecular Weight | 167.16 g/mol synblock.com |
Table 2: Common Synonyms
| Synonym |
|---|
| (+/-)-3-Hydroxyphenylglycine synblock.com |
| (RS)-3-Hydroxyphenylglycine cymitquimica.com |
| Amino(3-hydroxyphenyl)acetic acid synblock.com |
Historical Context and Evolution of Research Interest
The historical development of 2-Amino-2-(3-hydroxyphenyl)acetic acid is closely tied to the advancement of synthetic organic chemistry. Foundational methods for its preparation include the Strecker amino acid synthesis, which involves a three-component reaction of 3-hydroxybenzaldehyde, an ammonium (B1175870) source, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. Early research focused on establishing and optimizing these synthetic routes to produce the compound, which was initially available primarily as a racemic mixture of its (R) and (S) enantiomers.
A significant evolution in research interest occurred with the development of techniques for chiral resolution and asymmetric synthesis. The demand for enantiomerically pure forms of the compound grew as researchers began to understand that stereochemistry dictates biological activity. Methods such as diastereomeric salt crystallization using chiral resolving agents became crucial for separating the racemic mixtures.
More recently, research has shifted towards modern catalytic methods, such as asymmetric hydrogenation using transition metal complexes and biocatalytic amination. These advanced techniques offer more efficient and atom-economical pathways to enantiopure 2-Amino-2-(3-hydroxyphenyl)acetic acid, reflecting a contemporary focus on stereoselective synthesis for specific applications in pharmacology and biochemical studies.
Contemporary Significance in Biochemical and Biomedical Sciences
In modern research, 2-Amino-2-(3-hydroxyphenyl)acetic acid is significant primarily for its activity in the central nervous system (CNS) and its connection to metabolic pathways. The compound and its derivatives are recognized for their interaction with neurotransmitter systems. Specifically, it has been identified as an agonist for certain metabotropic glutamate (B1630785) receptors, which are crucial for modulating synaptic transmission and plasticity in the brain. cymitquimica.com This activity has made it a valuable tool for neuroscientists studying glutamate signaling pathways.
Furthermore, the core structure of this compound is relevant in the study of metabolites derived from dietary polyphenols. Related phenolic acids, such as 2-(3-hydroxyphenyl)acetic acid, are produced by gut microbiota from the breakdown of flavonoids and proanthocyanidins (B150500) found in fruits and vegetables. nih.gov Research has shown that these metabolites can possess biological activity; for instance, 2-(3-hydroxyphenyl)acetic acid has demonstrated protective effects against cell death in human neuroblastoma cell lines. nih.gov While not the exact compound, these findings highlight the biomedical importance of the 3-hydroxyphenylacetic acid scaffold in understanding the health effects of diet and the gut microbiome.
The compound also serves as a key building block in the synthesis of more complex molecules for pharmaceutical research. cymitquimica.com Its bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, makes it a versatile starting material for creating libraries of compounds for drug discovery.
Table 3: Key Research Findings and Applications
| Research Area | Finding/Application |
|---|---|
| Neuroscience | Acts as an agonist at metabotropic glutamate receptors, influencing synaptic plasticity. cymitquimica.com |
| Metabolomics | The related compound 2-(3-hydroxyphenyl)acetic acid is a gut microbial metabolite of dietary flavonoids. nih.gov |
| Cell Biology | The related metabolite 2-(3-hydroxyphenyl)acetic acid shows protective effects in neuronal cell models. nih.gov |
| Synthetic Chemistry | Used as a chiral building block for the synthesis of complex organic molecules. cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYTFPAEVJTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31932-87-3 | |
| Record name | (�±)-3-Hydroxyphenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Derivatization Strategies for 2 Amino 2 3 Hydroxyphenyl Acetic Acid
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful approach for producing enantiomerically pure amino acids under mild conditions. rjeid.com These methods are advantageous for their high selectivity and reduced environmental impact. mdpi.com
Stereoselective and Enantioselective Pathways
Enzymes are highly effective in catalyzing stereoselective reactions to produce chiral amino acids. mdpi.com Biocatalytic methods, such as asymmetric synthesis and kinetic resolution, are central to these pathways. For instance, transaminases can be employed in asymmetric synthesis to convert a keto-acid precursor, 3-hydroxy-phenylglyoxylic acid, directly into the desired L- or D-amino acid with high enantiomeric excess.
Another approach involves the use of two enantiocomplementary enzymes in a cascade reaction. nih.gov This can involve an initial enzymatic deamination of a readily available L-amino acid to yield a 2-oxoacid, followed by a stereoselective aldol (B89426) addition catalyzed by specific aldolases to furnish the desired enantiomer. nih.gov Such enzymatic cascades are powerful tools for creating chiral centers with high precision. nih.gov
Enzymatic Resolution Techniques
Enzymatic resolution is a widely used technique for separating racemic mixtures of amino acids. This method leverages the stereospecificity of enzymes, which selectively catalyze the transformation of one enantiomer, allowing for the separation of the two. nih.gov
A common strategy is the kinetic resolution of a racemic N-acyl amino acid using an acylase. The enzyme, for example from Aspergillus oryzae, selectively hydrolyzes the N-acyl group of the L-enantiomer to yield the free L-amino acid, leaving the N-acyl-D-amino acid unreacted. google.com The resulting free L-amino acid and the acylated D-amino acid can then be separated based on differences in their physical properties, such as solubility. google.com Hydrolases like lipases and proteases are also frequently used for these resolutions. researchgate.net Papain, for instance, can be used to catalyze the formation of an insoluble N-acyl-L-amino acid anilide from a racemic mixture of N-acylated amino acids, which can be easily separated by filtration. researchgate.net
Dynamic kinetic resolution (DKR) is an advanced form of this technique that allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomer. In a DKR process, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This is particularly effective when the Strecker synthesis of the aminonitrile precursor is combined with an enantioselective enzymatic hydrolysis using a nitrilase. frontiersin.org Under the alkaline conditions of the Strecker reaction, the aminonitrile continuously racemizes, allowing the nitrilase to progressively convert the entire mixture into a single enantiomer of the amino acid. frontiersin.org
Biocatalytic Route Optimization
Optimizing reaction conditions is crucial for the industrial viability of biocatalytic processes. researchgate.net Key parameters that are manipulated include temperature, pH, substrate and enzyme concentrations, and the choice of solvent. mdpi.com For example, the pH of the reaction medium can significantly affect enzyme activity and stability, as well as the equilibrium of the reaction. frontiersin.org Temperature is another critical factor, with optimal temperatures often determined to balance reaction rate and enzyme stability. researchgate.net
In multi-enzyme cascade systems, balancing the loading and spatial organization of the different enzymes is essential for maximizing product yield. nih.govcsic.es Immobilization of enzymes on solid supports is a common strategy to enhance their stability, allow for continuous processing in packed-bed reactors, and simplify catalyst recovery and reuse. csic.esgoogle.com The optimization of these parameters can lead to significant improvements in product titer and space-time yield. csic.es
Total Synthesis and Semisynthetic Routes
Traditional organic synthesis remains a cornerstone for the production of 2-Amino-2-(3-hydroxyphenyl)acetic acid, providing robust and scalable methods for producing the racemic compound, which can then be resolved.
Multi-Step Organic Synthesis Pathways
The Strecker synthesis is a foundational method for preparing α-amino acids. This three-component reaction involves the condensation of an aldehyde (3-hydroxybenzaldehyde), an amine source (ammonium chloride), and a cyanide source (sodium cyanide). The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic conditions to yield the racemic amino acid, 2-Amino-2-(3-hydroxyphenyl)acetic acid (also known as 3-hydroxyphenylglycine).
Another significant pathway is reductive amination. This process involves the reaction of an α-keto acid, 3-hydroxyphenylglyoxylic acid, with ammonia (B1221849) to form an intermediate imine. researchgate.net This imine is then reduced in situ to the target amino acid. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the imine in the presence of the carbonyl group. harvard.educhemistrysteps.com
A multi-step synthesis for a related compound, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, has been described starting from 2-hydroxyphenylacetic acid. This route involved steps such as methylation, formylation, Aldol-type condensation, reduction, and hydrolysis. unl.pt
Optimization of Reaction Conditions for Yield and Purity
The efficiency of total synthesis pathways is highly dependent on the optimization of reaction conditions. For the Strecker synthesis, key variables include solvent, temperature, and reaction time. For instance, changing the solvent from ethanol (B145695) to methanol (B129727) can increase the solubility of the aminonitrile intermediate, leading to improved yields. The subsequent hydrolysis step is also critical; prolonged reflux in acid can increase conversion but also carries the risk of side reactions like decarboxylation if the temperature is not precisely controlled.
In reductive amination, the choice of reducing agent and the control of pH are paramount. Sodium cyanoborohydride is effective at weakly acidic pH (around 6-7), where it selectively reduces the iminium ion over the carbonyl starting material. harvard.edu Sodium triacetoxyborohydride is a milder and highly selective alternative that works well in solvents like dichloromethane (B109758) or dichloroethane. harvard.educommonorganicchemistry.com
The table below summarizes the impact of optimizing conditions for the classical Strecker synthesis of 3-hydroxyphenylglycine.
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Strecker Synthesis | Ethanol | 70 | 12 | 58 | 85 |
| Strecker Synthesis | Methanol | 65 | 10 | 72 | 89 |
| Acid Hydrolysis | 6 M HCl | 110 | 18 | 91 | 94 |
Design and Synthesis of Structurally Modified Derivatives
The structural modification of 2-Amino-2-(3-hydroxyphenyl)acetic acid is a key area of research aimed at refining its physicochemical properties and biological activity. Strategic derivatization of its three primary functional groups—the phenolic hydroxyl, the α-amino group, and the carboxylic acid—allows for the development of a diverse range of analogues with tailored characteristics. These modifications can influence factors such as solubility, metabolic stability, and interaction with biological targets.
Strategies for Phenolic Group Derivatization
The phenolic hydroxyl group is a primary target for derivatization to modulate the compound's properties. Common strategies include O-alkylation and O-acylation, often preceded by the use of protecting groups to ensure selectivity.
O-Alkylation and O-Acylation: The conversion of the phenolic hydroxyl into an ether (O-alkylation) or an ester (O-acylation) can significantly alter the molecule's lipophilicity and metabolic stability. For instance, in related hydroxyamino acids like tyrosine, the phenolic hydroxyl group can be protected with benzyl (B1604629) (Bzl) or tert-butyl (tBu) groups. creative-peptides.com These protecting groups themselves represent a form of derivatization.
A particularly effective method for modifying the hydroxyl group is chemoselective O-acylation. This can be achieved by reacting the unprotected hydroxyamino acid with acyl halides or carboxylic anhydrides under acidic conditions. nih.gov This approach allows for the direct formation of side-chain esters in a single step, often on a large scale and without the need for extensive purification. nih.gov The choice of acidic medium is crucial; for example, methanesulfonic acid has been used for the O-acylation of hydroxyproline (B1673980) with various acyl chlorides and anhydrides. nih.gov
| Strategy | Reagents/Conditions | Outcome | Key Features |
| O-Acylation | Acyl halides or carboxylic anhydrides in acidic medium (e.g., CF3CO2H, MeSO3H) | Phenolic ester | Direct, single-step synthesis without extensive purification. nih.gov |
| O-Alkylation (Protection) | Benzyl bromide (for Bzl group), isobutylene (B52900) (for tBu group) | Phenolic ether | Modifies lipophilicity and protects the hydroxyl group during subsequent reactions. creative-peptides.com |
| Silyl Ether Formation | TBS-Cl, imidazole | Tert-butyldimethylsilyl (TBS) ether | Protects the hydroxyl group; can be selectively removed from amines and thiols upon workup with methanol. researchgate.net |
| PMB Ether Formation | PMB-Cl, base | p-Methoxybenzyl (PMB) ether | Can be selectively removed by oxidation (e.g., with DDQ or CAN). highfine.com |
Modifications of the Amino and Carboxylic Acid Moieties
The amino and carboxylic acid groups are fundamental to the amino acid structure and offer numerous avenues for derivatization, including N-alkylation, N-acylation, esterification, and amidation. Protecting group chemistry is essential to selectively modify one group in the presence of the other.
Modifications of the Amino Group: The primary amino group can be modified through N-alkylation or N-acylation. Direct N-alkylation of α-amino acid esters and amides can be achieved using alcohols in the presence of a ruthenium catalyst, a method that proceeds with high retention of stereochemistry. nih.gov For N-acylation, concurrent esterification and N-acetylation of amino acids can be accomplished using triethyl orthoacetate. nih.gov
To perform these modifications selectively, the amino group is often protected. The most widely used protecting groups in peptide synthesis are t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). clearsynth.com The choice between these depends on the deprotection strategy; Boc is removed under acidic conditions, while Fmoc is cleaved by a base, typically piperidine. creative-peptides.com
Modifications of the Carboxylic Acid Moiety: The carboxylic acid group is commonly converted into esters or amides. Esterification can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. yakhak.orggoogle.com For instance, N-aryl phenylglycine O-alkyl esters have been synthesized by refluxing the corresponding phenylacetic acids in methanol with catalytic concentrated sulfuric acid. yakhak.org
The synthesis of amides from the carboxylic acid typically requires an activating agent to facilitate the reaction with an amine. Common condensing agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium salt-based reagents like HATU and HBTU.
| Modification | Moiety | Reagents/Conditions | Resulting Derivative |
| N-Alkylation | Amino | Alcohols, Ruthenium catalyst | N-Alkyl amino acid ester/amide |
| N-Acylation | Amino | Triethyl orthoacetate | N-Acetyl amino acid ester |
| Esterification | Carboxylic Acid | Alcohol, Acid catalyst (e.g., H2SO4) | Amino acid ester |
| Amidation | Carboxylic Acid | Amine, Condensing agent (e.g., DCC, HATU) | Amino acid amide |
| N-Protection | Amino | Boc-anhydride or Fmoc-Cl | N-Boc or N-Fmoc amino acid |
| O-Protection | Carboxylic Acid | Tert-butyl ester (OtBu) or β-cyclohexyl ester (OcHex) | Protected carboxylic acid |
Preparation of Labeled Analogues for Research
Isotopically labeled analogues of 2-Amino-2-(3-hydroxyphenyl)acetic acid are invaluable tools for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry. The primary isotopes used for labeling are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
Deuterium Labeling: The introduction of deuterium into organic molecules can be achieved through several synthetic methods. One common approach is catalytic hydrogen-deuterium exchange, where hydrogen atoms are replaced with deuterium from a deuterium source like D₂O. researchgate.net For aromatic amino acids like phenylalanine, selective deuterium enrichment at the benzylic position has been demonstrated using a Pd/C-Al-D₂O system. mdpi.com Another method involves the reduction of a suitable precursor with a deuterium source. For example, a deuterated proanthocyanidin (B93508) metabolite was synthesized via catalytic reduction using deuterium gas (D₂) and a palladium on carbon (Pd/C) catalyst. unimi.it
Carbon-13 Labeling: The synthesis of ¹³C-labeled amino acids often involves the use of a ¹³C-labeled starting material. For instance, ¹³C methyl-labeled amino acids have been synthesized through palladium-catalyzed C(sp³)–H functionalization using iodomethane-¹³C. nih.gov Another strategy involves introducing the label at the carbonyl carbon. This has been accomplished by treating a bromoalkane with K¹³CN, followed by hydrolysis of the resulting nitrile to the ¹³C-labeled carboxylic acid. nih.gov Biosynthetic approaches have also been utilized, where microorganisms are fed ¹³C-labeled precursors, such as ¹³C-labeled phenol, to produce the desired labeled amino acid. fas.org
Fluorescent Labeling: While specific examples for 2-Amino-2-(3-hydroxyphenyl)acetic acid are not extensively documented, general methodologies for labeling amino acids and peptides with fluorescent tags are applicable. The primary amino group is the most common site for conjugation with a fluorescent dye. Amine-reactive fluorescent reagents, such as succinimidyl esters (SE), isothiocyanates, and sulfonyl chlorides, are widely used for this purpose. These reagents react with the amino group to form a stable covalent bond, attaching a fluorophore to the molecule. This allows for the visualization and tracking of the amino acid derivative in biological systems.
| Labeling Strategy | Isotope/Tag | Precursor/Reagent Example | General Method |
| Deuterium Labeling | Deuterium (D) | Deuterium oxide (D₂O), Deuterium gas (D₂) | Catalytic H-D exchange, Catalytic reduction |
| Carbon-13 Labeling | Carbon-13 (¹³C) | K¹³CN, Iodomethane-¹³C | Nitrile hydrolysis, C-H functionalization |
| Fluorescent Labeling | Fluorophore | Succinimidyl esters (SE) of fluorescent dyes | Acylation of the primary amino group |
Molecular and Biochemical Mechanisms of Action of 2 Amino 2 3 Hydroxyphenyl Acetic Acid
Interplay with Endogenous Metabolic Pathways
As a structural analog of key amino acids, 2-Amino-2-(3-hydroxyphenyl)acetic acid interfaces with fundamental metabolic pathways, particularly those central to amino acid and neurotransmitter metabolism.
Role in Neurotransmitter Precursor Dynamics
While not a direct precursor in the primary catecholamine synthesis pathway that starts from L-tyrosine, 2-Amino-2-(3-hydroxyphenyl)acetic acid's structural similarity to phenylalanine and tyrosine suggests its potential to influence the dynamics of neurotransmitter synthesis. The availability of precursors is a rate-limiting factor for the synthesis of many neurotransmitters, including serotonin (B10506) from tryptophan and dopamine (B1211576) from tyrosine. nih.govlibretexts.org Alterations in the levels of related amino acids can affect the transport and availability of essential precursors, thereby indirectly modulating neurotransmitter production. nih.gov This compound can influence neurotransmitter systems, particularly those involving amino acid receptors within the central nervous system (CNS).
Participation in Amino Acid Metabolism Cycles
2-Amino-2-(3-hydroxyphenyl)acetic acid is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. Its metabolism is handled by pathways that process xenobiotics and other non-standard amino acids. Organic acids are key intermediates in numerous metabolic and catabolic pathways, including the tricarboxylic acid (TCA) cycle, which is fundamental to cellular energy production. rupahealth.com The breakdown of this compound likely involves transamination and oxidation reactions common to amino acid catabolism, potentially yielding intermediates that can enter central metabolic cycles. The hydroxyl group on the phenyl ring may be a target for oxidation, leading to the formation of corresponding quinones.
Exploration of Biological Target Interactions
The biological effects of 2-Amino-2-(3-hydroxyphenyl)acetic acid are rooted in its specific interactions with protein targets, including receptors and enzymes.
Receptor Binding Studies and Ligand-Target Specificity
Research has shown that 2-Amino-2-(3-hydroxyphenyl)acetic acid can act as an antagonist at certain metabotropic glutamate (B1630785) receptors (mGluRs). These receptors are crucial for modulating synaptic transmission and plasticity in the CNS. Ligand-target specificity is determined by the precise fit of the molecule into the receptor's binding pocket. For many amino acid-sensing receptors, the presence of both the α-amino group and the α-carboxy group is essential for recognition and binding. nih.gov The specificity of this compound for certain mGluR subtypes over others would be determined by the unique structural features of the binding site and the compound's three-dimensional conformation.
| Target Receptor | Interaction Type | Significance |
| Metabotropic Glutamate Receptors (mGluRs) | Antagonist | Modulates synaptic transmission and plasticity in the CNS. |
Enzymatic Modulation and Inhibition Kinetics
The compound has been identified as an enzyme inhibitor. It can bind to the active site of specific enzymes, preventing the natural substrate from binding and halting the catalytic reaction. This mechanism is characteristic of competitive inhibition, where the inhibitor molecule competes directly with the substrate for the enzyme's active site. The effectiveness of such an inhibitor is often quantified by its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) or its inhibition constant (Ki). nih.gov For example, in competitive inhibition studies, an increase in the substrate concentration requires a higher concentration of the inhibitor to achieve the same level of inhibition, a key indicator of this mechanism. nih.gov
| Enzyme Target | Inhibition Type | Kinetic Parameters |
| Not Specified in Search Results | Competitive Inhibition (likely) | Binds to the active site, preventing substrate binding. |
Cellular and Subcellular Mechanistic Investigations
Detailed Scientific Analysis of 2-Amino-2-(3-hydroxyphenyl)acetic Acid Remains Elusive
Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the molecular and biochemical mechanisms of action for the chemical compound 2-Amino-2-(3-hydroxyphenyl)acetic acid, as per the requested outline.
The user's request specified a detailed examination of the compound's role in:
Intracellular Signaling Cascade Modulation: (e.g., MAPK, PI3K/Akt, mTOR pathways)
Antioxidant Defense Mechanisms at the Molecular Level: (e.g., radical scavenging, Nrf2 pathway activation, effects on antioxidant enzymes like SOD, CAT, GPx)
Mechanisms of Neuroprotection in Cellular Models: (e.g., effects on apoptosis, caspase activity, ROS levels, and calcium influx in models like glutamate-induced toxicity in HT22 cells)
While general information exists for the broader classes of compounds to which 2-Amino-2-(3-hydroxyphenyl)acetic acid belongs (i.e., non-proteinogenic amino acids and phenolic compounds), a diligent search did not yield specific studies investigating these precise mechanisms for this particular molecule. The available research does not provide the necessary detailed findings to accurately and authoritatively address the specified subsections.
Constructing the article without direct evidence would require extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy and specificity for the subject compound. Therefore, in the interest of providing factual and non-speculative information, we are unable to generate the article as requested. Further experimental research directly investigating 2-Amino-2-(3-hydroxyphenyl)acetic acid is needed to elucidate its specific molecular and biochemical activities.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For 2-Amino-2-(3-hydroxyphenyl)acetic acid and its analogues, the key pharmacophoric features are derived from its constituent functional groups and their spatial orientation.
The fundamental structure of 2-Amino-2-(3-hydroxyphenyl)acetic acid comprises a phenylglycine core, which is a phenyl ring directly attached to the α-carbon of a glycine (B1666218) molecule. The key functional groups responsible for its biological activity are the α-amino group, the α-carboxylic acid group, and the hydroxyl group on the phenyl ring.
α-Amino and α-Carboxylic Acid Groups: These groups are fundamental to the amino acid scaffold and are often involved in crucial interactions with biological targets, such as receptors or enzymes, through hydrogen bonding and electrostatic interactions. The zwitterionic nature of these groups at physiological pH is critical for receptor recognition and binding.
Phenyl Ring: The aromatic ring serves as a bulky, hydrophobic scaffold that can engage in van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues in a binding pocket. imist.ma The direct attachment of the bulky phenyl group to the α-carbon restricts the conformational freedom of the molecule compared to proteinogenic amino acids like phenylalanine, where a methylene (B1212753) spacer is present. imist.ma
Hydroxyl Group: The hydroxyl group at the meta-position (position 3) of the phenyl ring can act as both a hydrogen bond donor and acceptor. This functionality can significantly influence binding affinity and selectivity for specific biological targets.
The biological activity of phenylglycine derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. Studies on various analogues acting on targets such as metabotropic glutamate (B1630785) receptors (mGluRs) have provided valuable insights into these relationships.
The position of functional groups on the phenyl ring is a critical determinant of activity and selectivity. For instance, in the context of mGluR activity, different isomers of hydroxyphenylglycine exhibit distinct pharmacological profiles. While (S)-3-hydroxyphenylglycine shows agonist activity at the mGluR1 subtype, other isomers with hydroxyl and carboxyl groups at different positions, such as (S)-4-carboxy-3-hydroxyphenylglycine, act as agonists for mGluR2 and antagonists for mGluR1. nih.gov
The following interactive table summarizes the structure-activity relationships of various phenylglycine derivatives based on their activity at different metabotropic glutamate receptor subtypes.
| Compound | Phenyl Ring Substitution | mGluR1 Activity | mGluR2 Activity |
| (S)-3-Hydroxyphenylglycine | 3-OH | Agonist | Inactive |
| (S)-4-Carboxyphenylglycine | 4-COOH | Antagonist | Agonist |
| (S)-4-Carboxy-3-hydroxyphenylglycine | 4-COOH, 3-OH | Antagonist | Agonist |
| (S)-3-Carboxy-4-hydroxyphenylglycine | 3-COOH, 4-OH | Antagonist | Agonist |
| (+)-α-Methyl-4-carboxyphenylglycine | 4-COOH, α-CH3 | Antagonist | Inactive |
This table is a representation of data from studies on phenylglycine derivatives at metabotropic glutamate receptors and is intended to illustrate the principles of SAR. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are valuable for predicting the activity of novel compounds and for providing insights into the structural features that are important for activity.
Both 2D- and 3D-QSAR approaches have been applied to amino acid analogues to understand their biological activities.
2D-QSAR: In 2D-QSAR, the biological activity is correlated with molecular descriptors that are calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties like logP (lipophilicity), molar refractivity (steric bulk), and electronic parameters, as well as topological indices that describe molecular branching and shape. For series of anticonvulsant compounds, including functionalized amino acids, 2D-QSAR models have been developed to predict their activity. nih.gov
3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. nih.gov These methods then calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the molecules. By correlating these fields with biological activity, 3D-QSAR models can provide a visual representation, in the form of contour maps, of the regions where modifications to the structure would likely lead to an increase or decrease in activity. These techniques have been successfully applied to various classes of receptor ligands to guide the design of more potent compounds. nih.gov
A well-validated QSAR model can be a powerful tool for the in-silico screening of virtual libraries of compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. nih.gov For analogues of 2-Amino-2-(3-hydroxyphenyl)acetic acid, a QSAR model could be developed using a training set of compounds with known biological activities. This model could then be used to predict the activity of novel, unsynthesized analogues with different substitution patterns on the phenyl ring or modifications to the amino acid backbone. This predictive capability can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
Conformational Analysis and Stereochemical Impact on Activity
The 3D conformation of a molecule and its stereochemistry are critical for its biological activity, as they determine how well the molecule can fit into the binding site of a biological target.
Conformational analysis of phenylglycine has revealed that it can exist in multiple low-energy conformations. The most stable conformer is often stabilized by intramolecular hydrogen bonds between the amino and carboxyl groups, as well as interactions between the amino group and the π-electrons of the aromatic ring. nih.gov The presence of a hydroxyl group on the phenyl ring, as in 2-Amino-2-(3-hydroxyphenyl)acetic acid, can further influence the conformational preferences through additional hydrogen bonding opportunities.
Stereochemistry plays a pivotal role in the biological activity of chiral compounds like 2-Amino-2-(3-hydroxyphenyl)acetic acid. The α-carbon is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). It is common for only one enantiomer to be biologically active, as the binding sites of receptors and enzymes are themselves chiral. For example, in the case of phenylglycine derivatives acting on mGluRs, the (S)-enantiomers are generally the active forms. nih.gov This stereoselectivity highlights the importance of a precise three-dimensional arrangement of the key functional groups for effective interaction with the biological target.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 2-Amino-2-(3-hydroxyphenyl)acetic acid, and its biological target, typically a protein or enzyme.
Molecular docking simulations predict how 2-Amino-2-(3-hydroxyphenyl)acetic acid fits into the binding site of a biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site. Sophisticated scoring functions are then used to rank these poses based on their predicted binding affinity. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For derivatives of 2-Amino-2-(3-hydroxyphenyl)acetic acid, studies have shown that the substitution pattern on the phenyl ring significantly influences the binding mode. For instance, ortho-substituted derivatives have been observed to exhibit different binding orientations compared to their meta and para counterparts. The analysis of these binding modes is essential for structure-based drug design, helping to rationalize the compound's activity and guide the design of more potent analogs. nih.gov
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, often expressed as a docking score or binding energy. This value provides a semi-quantitative prediction of the strength of the interaction. Docking studies have been employed to compare the binding affinities of various derivatives of 2-Amino-2-(3-hydroxyphenyl)acetic acid. Research indicates that ortho-substituted derivatives generally show a lower binding affinity in docking simulations when compared to the corresponding meta or para analogs. This suggests that the position of the hydroxyl group and any other substituents is critical for optimal interaction with the target's active site. The binding affinity is influenced by how well the ligand complements the shape and chemical environment of the binding pocket.
Table 1: Summary of Molecular Docking Findings for 2-Amino-2-(3-hydroxyphenyl)acetic acid Derivatives
| Derivative Type | Observation from Docking Studies | Implication |
| Ortho-substituted | Lower binding affinity compared to meta/para analogs. | Steric hindrance or suboptimal interaction geometry in the binding site. |
| Meta/Para-substituted | Higher relative binding affinity. | Favorable positioning and interaction with key residues in the active site. |
This table summarizes general findings from comparative docking studies on substituted analogs.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique complements the static picture provided by molecular docking. nih.gov
MD simulations are typically performed in an explicit solvent environment, most commonly water, to mimic physiological conditions. nih.govnih.gov This allows for the investigation of how solvent molecules influence the binding process and the stability of the complex. Water molecules can mediate interactions between the ligand and the receptor, forming water-bridged hydrogen bonds that contribute to the binding affinity. mdpi.com Conversely, the desolvation of the ligand and the binding site, which is the process of removing water molecules to allow binding, has an energetic cost that must be overcome. Understanding these solvent effects is critical for accurately predicting binding affinities and comprehending the thermodynamics of the interaction between 2-Amino-2-(3-hydroxyphenyl)acetic acid and its biological targets. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules with high accuracy. nih.gov
DFT methods are used to calculate a variety of molecular properties for compounds like 2-Amino-2-(3-hydroxyphenyl)acetic acid. These calculations can predict molecular electrostatic potentials, which reveal the charge distribution on the molecule's surface and are crucial for understanding electrostatic interactions with a receptor. researchgate.net Another important application is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. researchgate.net Hybrid functionals, such as B3LYP with a 6-31G* basis set, are commonly used for these predictions. researchgate.net Such calculations can also be used to determine other properties like dipole moments and polarizability, which are important for characterizing the molecule's behavior in various environments. researchgate.net
Table 2: Properties of 2-Amino-2-(3-hydroxyphenyl)acetic acid Investigated by Quantum Chemical Methods
| Property | Computational Method | Significance |
| Molecular Electrostatic Potential | Density Functional Theory (DFT). | Predicts charge distribution and sites for electrostatic interactions. researchgate.net |
| HOMO-LUMO Gap | Density Functional Theory (DFT). | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Proton Affinity | DFT with hybrid functionals. | Relates to the molecule's basicity and interaction with acidic residues. |
| Ionization Potential | DFT with hybrid functionals. | Provides information on the ease of electron removal. |
This table outlines key molecular properties that can be accurately predicted using DFT, providing fundamental insights into the compound's chemical nature.
Electronic Structure and Reactivity Analysis
A comprehensive electronic structure and reactivity analysis of 2-Amino-2-(3-hydroxyphenyl)acetic acid using computational methods like DFT has not been extensively reported. Such an analysis would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charge distributions, which are crucial for understanding its chemical behavior. mdpi.comresearchgate.netresearchgate.net
The reactivity of 2-Amino-2-(3-hydroxyphenyl)acetic acid is dictated by its functional groups: the amino group, the carboxylic acid group, and the hydroxyl group on the phenyl ring. General chemical principles suggest that the hydroxyl group can be oxidized, the aromatic ring can undergo electrophilic substitution, and the amino and carboxylic acid groups can participate in reactions typical of amino acids. However, specific quantitative predictions of reactivity, such as Fukui functions or local softness indicators derived from computational calculations, are not available in the literature for this molecule.
Some fundamental computed properties for the hydrochloride salt of the compound are available from chemical suppliers. These provide a basic understanding of its physicochemical profile. chemscene.com
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 83.55 Ų | chemscene.com |
| logP | 0.8984 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 3 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Spectroscopic Property Prediction and Validation
The prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies through computational methods is a common practice for validating experimental data and understanding molecular structure. researchgate.netmdpi.comwjarr.com For 2-Amino-2-(3-hydroxyphenyl)acetic acid, however, there is a lack of published studies detailing such computational predictions and their validation against experimental spectra.
While experimental NMR and mass spectrometry data are used to characterize the compound, computational studies employing methods like the Gauge-Independent Atomic Orbital (GIAO) for NMR shifts or frequency calculations for IR and Raman spectra have not been specifically reported for this molecule. psu.edunih.govresearchgate.net These computational approaches would allow for a direct comparison between theoretical and experimental values, aiding in the precise assignment of spectral signals. nih.govresearchgate.netnih.gov
Cheminformatics and Virtual Screening Applications
Cheminformatics tools and virtual screening are instrumental in modern drug discovery for identifying potential bioactive molecules from large compound libraries. nih.govscienceopen.com These methods rely on the three-dimensional structure of both the ligand and the target protein to predict binding affinities and modes of interaction through molecular docking. nih.govresearchgate.net
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Separation and Detection
Chromatography is an essential tool for isolating 2-Amino-2-(3-hydroxyphenyl)acetic acid from complex mixtures, such as biological fluids or reaction media. The choice of technique depends on the required resolution, speed, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile polar compounds like amino acids. sigmaaldrich.com Method development for 2-Amino-2-(3-hydroxyphenyl)acetic acid typically involves optimizing separation on a reversed-phase column, most commonly a C18 or C8 column. wu.ac.th
The mobile phase usually consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com Adjusting the pH of the mobile phase is critical for achieving good peak shape and retention, given the amphoteric nature of the amino acid. Isocratic or gradient elution can be employed, with gradient elution being particularly useful for separating the target analyte from other components in complex samples. mdpi.com Detection is commonly performed using a Photo-Diode Array (PDA) or UV-Vis detector, typically at a wavelength around 260-280 nm where the phenyl group exhibits absorbance. wu.ac.thwaters.com
Validation of the HPLC method is conducted according to international guidelines to ensure its reliability. pensoft.net Key validation parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.gov A well-validated method demonstrates good linearity with correlation coefficients (r²) typically ≥ 0.999, high accuracy (e.g., 93.1–110.2%), and good precision (e.g., 1.1–8.1%). nih.gov
Table 1: Typical HPLC Method Parameters for Amino Acid Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 or C8, 250 x 4.6 mm, 5 µm | Stationary phase for separating polar and non-polar compounds. |
| Mobile Phase | Acetonitrile and 0.01 M Acetate/Formate Buffer | Eluent system to carry the sample through the column. |
| Elution Mode | Gradient or Isocratic | Controls the separation by varying mobile phase composition over time. |
| Flow Rate | 1.0 mL/min | Determines the speed of the analysis and influences resolution. |
| Column Temp. | 25-40 °C | Affects viscosity and retention times, ensuring reproducibility. |
| Injection Vol. | 5-20 µL | The amount of sample introduced into the system. |
| Detector | PDA or UV-Vis at 225-280 nm | Measures the absorbance of the analyte as it elutes. |
Ultra-High-Performance Liquid Chromatography (UPLC) Techniques
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. waters.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. waters.com For the analysis of 2-Amino-2-(3-hydroxyphenyl)acetic acid, a UPLC method would provide a more efficient separation from structurally similar metabolites. nih.govmdpi.com
The method development principles are similar to HPLC, often utilizing reversed-phase columns like the Acquity BEH C18 (1.7 µm). waters.com The shorter analysis time (e.g., under 10 minutes) is a key advantage, enabling higher throughput in research and clinical settings. mdpi.com Pre-column derivatization using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed to enhance detection sensitivity, particularly when using fluorescence detectors. waters.comnih.gov
Table 2: Comparison of Typical HPLC and UPLC Parameters
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions | 150-250 mm length, 4.6 mm ID | 50-100 mm length, 2.1 mm ID |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |
| Analysis Time | 15 - 40 min | < 10 min |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |
| Resolution | Good | Excellent |
Gas Chromatography (GC) for Analysis
Gas Chromatography (GC) is another powerful technique for analyzing small molecules. However, due to the low volatility and polar nature of amino acids like 2-Amino-2-(3-hydroxyphenyl)acetic acid, direct analysis is not feasible. mz-at.de Therefore, a crucial derivatization step is required to convert the non-volatile amino acid into a volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.com
Common derivatization methods include silylation, where active hydrogens in the amino, carboxyl, and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. mz-at.de The resulting derivatives are more volatile and exhibit improved chromatographic behavior. sigmaaldrich.com
The derivatized sample is then injected into the GC system, where it is separated on a capillary column (e.g., a 5% phenyl methylpolysiloxane column). mz-at.de Detection is often performed using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). researchgate.net
Table 3: Workflow for GC Analysis of Amino Acids
| Step | Description | Example |
| 1. Sample Prep | Isolation and drying of the analyte. | Lyophilization of an aqueous sample. |
| 2. Derivatization | Reaction with a silylating agent to increase volatility. | Heating with MSTFA in acetonitrile at 100°C. sigmaaldrich.com |
| 3. GC Separation | Injection and separation on a capillary column. | TRACE TR-5 GC column with a temperature gradient program. mz-at.de |
| 4. Detection | Detection of the eluted derivative. | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
Mass Spectrometry (MS) Applications
Mass Spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of metabolites. When coupled with chromatographic separation, it provides unparalleled selectivity and specificity.
LC-MS/MS for Metabolite Profiling and Identification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for targeted metabolomics, allowing for the sensitive and selective quantification of compounds like 2-Amino-2-(3-hydroxyphenyl)acetic acid in complex biological matrices such as plasma, urine, or tissue extracts. nih.govmdpi.com The LC system separates the components of the mixture, which are then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer. mdpi.com
In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) corresponding to the mass of the target analyte is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The transition from a specific precursor ion to a characteristic product ion is monitored, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.govmdpi.com This process provides exceptional selectivity, as it is highly unlikely that another compound will have the same retention time, precursor mass, and product ion mass. mdpi.com
Table 4: Hypothetical LC-MS/MS Parameters for 2-Amino-2-(3-hydroxyphenyl)acetic acid (C₈H₉NO₃, Mol. Wt.: 167.16 g/mol )
| Parameter | Setting | Description |
| Ionization Mode | ESI Positive | Electrospray ionization, creating positively charged ions. |
| Precursor Ion (Q1) | m/z 168.1 | The protonated molecular ion [M+H]⁺. |
| Product Ions (Q3) | m/z 150.1, 122.1 | Characteristic fragments used for quantification and confirmation. |
| MRM Transitions | 168.1 -> 150.1 (Quantifier) | The primary ion transition used for calculating concentration. |
| 168.1 -> 122.1 (Qualifier) | A secondary transition to confirm the identity of the analyte. | |
| Collision Energy | 10-25 eV | Energy used to fragment the precursor ion. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically with an accuracy of less than 5 parts per million (ppm). This capability allows for the determination of the elemental composition of an unknown or known compound from its measured mass-to-charge ratio. nih.gov Unlike nominal mass measurements, which provide integer masses, HRMS can distinguish between ions with very similar masses (isobars) but different elemental formulas. thermofisher.com
For 2-Amino-2-(3-hydroxyphenyl)acetic acid (C₈H₉NO₃), the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated with high precision. An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, would measure this mass experimentally. The low mass error between the theoretical and measured values provides strong evidence for the compound's elemental formula, confirming its identity. thermofisher.com This is particularly valuable in metabolite identification studies where multiple compounds may have the same nominal mass.
Table 5: HRMS Data for 2-Amino-2-(3-hydroxyphenyl)acetic acid
| Parameter | Value |
| Molecular Formula | C₈H₉NO₃ |
| Adduct | [M+H]⁺ |
| Theoretical Exact Mass | 168.06552 u |
| Hypothetical Measured Mass | 168.06570 u |
| Mass Error | +1.1 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-Amino-2-(3-hydroxyphenyl)acetic acid and its derivatives. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete structural picture.
While standard 1D NMR spectra (¹H and ¹³C) provide fundamental information about the number and type of protons and carbons, they can become crowded and difficult to interpret for complex molecules or mixtures. omicsonline.org Derivatization of 2-Amino-2-(3-hydroxyphenyl)acetic acid, for instance by acetylating the amine group with ¹³C₂ acetic anhydride, can create a specific label that simplifies detection and improves sensitivity in ¹³C NMR experiments. nih.gov
2D NMR techniques are essential for piecing together the molecular structure by revealing correlations between different nuclei. omicsonline.org
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of a molecule. omicsonline.org
TOCSY (Total Correlation Spectroscopy) establishes correlations between all protons within a spin system, helping to identify entire structural fragments. core.ac.uk
The use of chiral derivatizing agents (CDAs), such as Mosher's acid (MTPA), allows for the determination of the absolute configuration of chiral centers by creating diastereomeric derivatives that can be distinguished by NMR. core.ac.uk
Table 2: Common NMR Experiments for Structural Elucidation of Derivatized Amino Acids
| Experiment | Type | Information Provided |
|---|---|---|
| ¹H NMR | 1D | Provides information on the chemical environment and number of different protons. nih.gov |
| ¹³C NMR | 1D | Shows the chemical environment and number of different carbon atoms. nih.gov |
| COSY | 2D | Identifies proton-proton (¹H-¹H) couplings through bonds, revealing adjacent protons. core.ac.uk |
| HSQC / HMQC | 2D | Correlates directly bonded proton-carbon (¹H-¹³C) pairs. omicsonline.org |
| HMBC | 2D | Shows long-range (2-3 bond) correlations between protons and carbons, establishing connectivity. omicsonline.org |
| TOCSY | 2D | Reveals correlations between all protons within a coupled spin system. core.ac.uk |
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds like 2-Amino-2-(3-hydroxyphenyl)acetic acid within a biological system. nih.gov By introducing molecules enriched with stable isotopes (non-radioactive) such as Carbon-13 (¹³C), Deuterium (B1214612) (²H), or Nitrogen-15 (B135050) (¹⁵N), researchers can follow the transformation of the labeled compound into various metabolites. chempep.com
When a ¹³C-labeled substrate is consumed by cells, the ¹³C atoms are incorporated into downstream metabolites. nih.gov The labeling patterns of these metabolites, particularly proteinogenic amino acids, can be analyzed by MS or NMR to elucidate active metabolic pathways. nih.govresearchgate.net For example, tracing the incorporation of ¹³C from labeled glucose or amino acids can reveal the contributions of different pathways to the central carbon metabolism. researchgate.net
Deuterium labeling is also used, particularly in metabolic imaging studies. nih.gov However, the replacement of protons with deuterons can sometimes lead to kinetic isotope effects (KIEs), where the rate of metabolic reactions is slightly reduced due to the heavier isotope. nih.gov Careful analysis using techniques like ¹³C NMR on extracts from cells fed with doubly labeled (e.g., ²H and ¹³C) substrates can quantify both the metabolic flux and any potential isotope effects or label loss. nih.gov
Table 3: Stable Isotopes Used in Metabolic Tracing
| Isotope | Natural Abundance | Application in Metabolic Studies | Analytical Technique |
|---|---|---|---|
| Carbon-13 (¹³C) | ~1.1% | Tracing carbon backbones through metabolic pathways; flux analysis. nih.gov | Mass Spectrometry, NMR Spectroscopy. nih.gov |
| Deuterium (²H) | ~0.02% | Probing reaction mechanisms, metabolic imaging (DMI). nih.gov | Mass Spectrometry, NMR Spectroscopy. nih.gov |
| Nitrogen-15 (¹⁵N) | ~0.4% | Tracing nitrogen metabolism, amino acid and nucleotide synthesis. chempep.com | Mass Spectrometry, NMR Spectroscopy. |
Spectrophotometric and Other Optical Methods for Research Assays
Spectrophotometric and other optical methods, such as UV-Vis absorption and fluorescence spectroscopy, are widely used for the quantification of amino acids in various research assays due to their simplicity, reliability, and cost-effectiveness. nih.govresearchgate.net
UV-Vis spectroscopy measures the absorption of light by a molecule in the ultraviolet and visible regions of the electromagnetic spectrum. While 2-Amino-2-(3-hydroxyphenyl)acetic acid possesses a phenyl group that absorbs UV light, direct quantification in complex mixtures can be difficult due to interfering substances. Therefore, pre-column derivatization is often employed to attach a chromophore (a light-absorbing group) to the amino acid, shifting its absorption to a more convenient wavelength and enhancing detection sensitivity. nih.gov
Fluorescence spectroscopy is even more sensitive than UV-Vis absorption. This technique involves exciting a molecule with light of a specific wavelength and detecting the light emitted at a longer wavelength. researchgate.net Similar to UV-Vis methods, derivatization is used to introduce a fluorophore (a fluorescent group) onto the amino acid. For example, the AccQ-Fluor™ reagent kit is used to derivatize amino acids for subsequent analysis by HPLC with fluorescence detection, allowing for the quantification of multiple amino acids simultaneously. nih.gov The choice of solvent can also influence the fluorescence properties of the derivatized compounds. researchgate.net
Table 4: Optical Methods for Amino Acid Analysis
| Method | Principle | Derivatization | Advantages |
|---|---|---|---|
| UV-Vis Spectroscopy | Measures the absorption of UV-Visible light by chromophores. nih.gov | Often required to introduce a strong chromophore for sensitive detection. nih.gov | Cost-effective, robust, widely available. nih.gov |
| Fluorescence Spectroscopy | Measures the light emitted by a fluorophore after excitation at a specific wavelength. researchgate.net | Required to attach a fluorescent tag to the non-fluorescent amino acid. nih.gov | High sensitivity and specificity compared to UV-Vis. nih.gov |
Preclinical Pharmacological and Biological Research of 2 Amino 2 3 Hydroxyphenyl Acetic Acid
In Vitro Pharmacological Studies
In vitro studies provide a foundational understanding of a compound's biological effects at a cellular and molecular level. These assays are essential for screening biological activity, determining mechanisms of action, and characterizing biochemical interactions before advancing to more complex biological systems.
Cell-based assays are fundamental tools in drug discovery and biomedical research used to quantify a compound's biological activity, cytotoxicity, and mechanistic pathways in a biologically relevant context. nih.gov These assays utilize living cells, ranging from established cancer cell lines (such as MDA-MB-231, U-87, and PPC-1) to primary cultures, to assess how a substance affects cellular health and function. mdpi.com Common endpoints include cell viability, proliferation, and apoptosis. mdpi.com
For 2-amino-2-(3-hydroxyphenyl)acetic acid, its biological activity has been noted as a point of interest, particularly concerning its effects within the central nervous system. However, specific data from cell-based assays detailing its cytotoxic or antiproliferative effects on various cell lines are not extensively detailed in publicly available literature. Such studies would typically determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.
Table 1: Representative Cell-Based Assays for Biological Activity
| Assay Type | Cell Line Examples | Endpoint Measured | Reported Findings for 2-Amino-2-(3-hydroxyphenyl)acetic acid |
|---|---|---|---|
| Cytotoxicity Assay (e.g., MTT) | MCF-7 (Breast Cancer), HCT-116 (Colon Cancer) | Cell Viability (IC50) | Specific quantitative data not available in cited literature. |
| Neuroprotection Assay | SH-SY5Y (Neuroblastoma) | Neuronal Cell Viability after insult | Qualitative suggestions of neuroprotective potential exist, but specific assay data is limited. |
Enzyme assays are critical for characterizing the biochemical mechanisms of a compound, particularly its potential to inhibit or modulate enzyme activity. Research indicates that 2-amino-2-(3-hydroxyphenyl)acetic acid may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate binding and subsequent catalytic activity. This interaction can influence various metabolic and signaling pathways.
Studies on synthetic amino acid derivatives have demonstrated inhibitory potential against digestive enzymes such as pancreatic lipase, α-amylase, and α-glucosidase, suggesting a possible therapeutic avenue for metabolic disorders. mdpi.com However, specific kinetic studies and IC50 values for 2-amino-2-(3-hydroxyphenyl)acetic acid against a range of enzymes are not well-documented in the available research. Characterizing its profile against enzymes like cyclooxygenases (COX-1/COX-2) or acetylcholinesterase would be crucial for understanding its potential anti-inflammatory or cognitive-enhancing effects, respectively.
The chemical structure of 2-amino-2-(3-hydroxyphenyl)acetic acid, specifically the hydroxyl group attached to the aromatic ring, imparts potential antioxidant capabilities. Antioxidant activity can be assessed through a variety of cellular and cell-free assays.
Cell-free assays directly measure a compound's capacity to neutralize free radicals. Common methods include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. researchgate.net
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the compound's ability to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). science.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the reduction of the pre-formed ABTS radical cation. nih.gov
Cellular antioxidant activity (CAA) assays, often using cell lines like Caco-2 or HepG2, provide a more biologically relevant measure by accounting for cellular uptake and metabolism. nih.govresearchgate.net These assays typically involve exposing cells to the compound before inducing oxidative stress and measuring the reduction in reactive oxygen species (ROS). mdpi.com
While the molecular structure of 2-amino-2-(3-hydroxyphenyl)acetic acid suggests it possesses antioxidant properties, comprehensive studies quantifying its activity through these standard assays are not readily found in the reviewed literature.
Table 2: Common Assays for Antioxidant Activity Evaluation
| Assay Type | Principle | Typical Measurement | Reported Findings for 2-Amino-2-(3-hydroxyphenyl)acetic acid |
|---|---|---|---|
| DPPH Radical Scavenging | Spectrophotometric measurement of DPPH radical reduction. | IC50 (concentration for 50% scavenging) | Specific quantitative data not available in cited literature. |
| FRAP Assay | Reduction of Fe³⁺-TPTZ complex to a blue-colored Fe²⁺-TPTZ complex. | FRAP value (e.g., µM Fe(II)/g) | Specific quantitative data not available in cited literature. |
In Vivo Biological Investigations
In vivo studies involve the use of living organisms, typically animal models, to examine the systemic effects, efficacy, and biological fate of a compound. These investigations are critical for understanding how a substance behaves in a complex, whole-body system.
The structural characteristics of 2-amino-2-(3-hydroxyphenyl)acetic acid have led to research interest in its potential neuroprotective and cognitive-enhancing effects. Animal models are indispensable for evaluating such properties.
Neuroprotection Models: To study neuroprotection, researchers often use models of acute neuronal injury, such as ischemia (stroke) or chemically induced neurotoxicity. In stroke models, an artery supplying blood to the brain is temporarily blocked, and the neuroprotective agent's ability to reduce the resulting brain damage (infarct volume) is measured.
Cognitive Function Models: Models of cognitive impairment, such as those for Alzheimer's disease, are used to assess improvements in learning and memory. transpharmation.com These can be transgenic mouse models that develop amyloid plaques or rat models where cognitive deficits are induced chemically (e.g., with scopolamine). transpharmation.com Behavioral tests, like the Morris water maze, are used to quantify changes in cognitive function. nih.govresearchgate.net
While some sources suggest that animal studies have indicated cognitive enhancement and neuroprotective potential for 2-amino-2-(3-hydroxyphenyl)acetic acid, detailed reports from specific, controlled in vivo studies are limited in the available literature.
Research into structurally similar phenolic acids has revealed significant cardiovascular effects. For instance, studies on 3-hydroxyphenylacetic acid (3-HPAA), a closely related metabolite, have demonstrated potent vasoactive properties. nih.govnih.gov In vivo experiments using spontaneously hypertensive rats showed that 3-HPAA produced a dose-dependent decrease in arterial blood pressure without significantly altering heart rate. nih.govnih.gov
Furthermore, ex vivo studies using isolated porcine coronary artery rings revealed that 3-HPAA induces vasorelaxation. nih.gov This effect was found to be partially dependent on the endothelium and was significantly reduced by inhibiting nitric oxide synthase, suggesting a mechanism involving the nitric oxide (NO) pathway. nih.govnih.gov
Table 3: Cardiovascular Effects of the Structurally Similar Compound 3-Hydroxyphenylacetic Acid (3-HPAA)
| Study Type | Animal Model | Key Finding | Mechanism Implication |
|---|---|---|---|
| In Vivo | Spontaneously Hypertensive Rats | Dose-dependent decrease in systolic and diastolic blood pressure. nih.govnih.gov | Peripheral vasorelaxation. |
Despite these compelling findings for a closely related molecule, direct experimental evidence from in vivo or ex vivo studies investigating the specific effects of 2-amino-2-(3-hydroxyphenyl)acetic acid on the cardiovascular system is not prominently available in the scientific literature. Such research would be necessary to confirm if it shares the vasorelaxant and blood pressure-lowering properties of its analogues.
Metabolic Impact and Pathway Research in Organisms
The metabolic impact of 2-Amino-2-(3-hydroxyphenyl)acetic acid is intrinsically linked to the broader metabolism of aromatic amino acids by the host and its gut microbiota. Ingested aromatic amino acids that are not absorbed in the small intestine transit to the colon, where they are fermented by a variety of anaerobic bacteria. This microbial activity gives rise to a range of phenolic and indolic compounds. researchgate.net Key bacterial genera involved in this process include Clostridia and Peptostreptococci. researchgate.net
The gut microbiota possesses a diverse enzymatic repertoire capable of metabolizing aromatic amino acids through processes such as deamination, decarboxylation, and reduction. researchgate.netrsc.orgnih.gov These transformations result in the production of numerous metabolites that can be absorbed into the systemic circulation and exert biological effects on the host. semanticscholar.orgnih.gov For instance, the gut symbiont Clostridium sporogenes can metabolize all three aromatic amino acids—tryptophan, phenylalanine, and tyrosine—into a dozen different compounds, nine of which are known to be present in the host's serum. semanticscholar.org
While direct studies on the metabolic pathway of 2-Amino-2-(3-hydroxyphenyl)acetic acid are not extensively detailed in the available literature, it is understood that as an aromatic amino acid, its metabolic fate is largely governed by these microbial processes. The primary transformation is anticipated to be the deamination of the amino acid, yielding 3-Hydroxyphenylacetic acid (3-HPAA). This resulting phenolic acid is a known metabolite that can be absorbed and further metabolized by the host.
The metabolic impact extends to the regulation of host physiology. Gut microbe-derived metabolites from aromatic amino acids are recognized as signaling molecules in the interplay between the host and the microbiome, with the potential to influence immune, metabolic, and neuronal responses. nih.gov
Metabolite Identification and Biological Fate Studies
The biological fate of 2-Amino-2-(3-hydroxyphenyl)acetic acid is characterized by its transformation into various metabolites, primarily through the action of the gut microbiota, and their subsequent excretion.
In Vivo Metabolic Pathways and Transformations
The principal in vivo metabolic pathway for 2-Amino-2-(3-hydroxyphenyl)acetic acid is believed to be its conversion to 3-Hydroxyphenylacetic acid (3-HPAA) through deamination. This process is largely attributed to the enzymatic activity of the gut microbiota. researchgate.netrsc.org Aromatic amino acids that reach the colon are subject to fermentation by anaerobic bacteria, which can remove the amino group to produce phenolic acids. researchgate.net
The resulting 3-HPAA is a well-documented microbial metabolite of dietary polyphenols and flavonoids. nih.gov For example, proanthocyanidins (B150500), which are polymers of catechin (B1668976) and epicatechin found in sources like grape seeds, are metabolized by gut microbiota to produce various phenolic acids, including 2-(3-hydroxyphenyl)acetic acid.
Further metabolism of these phenolic acids can occur in the liver, where they may undergo detoxification and conjugation prior to excretion. rsc.org The table below summarizes the key transformation and the resulting metabolite.
| Precursor Compound | Metabolic Process | Key Metabolite | Primary Location of Metabolism |
| 2-Amino-2-(3-hydroxyphenyl)acetic acid | Deamination | 3-Hydroxyphenylacetic acid (3-HPAA) | Gut (mediated by microbiota) |
Excretion Profiles and Biomarker Potential
The metabolites of 2-Amino-2-(3-hydroxyphenyl)acetic acid, primarily phenolic acids like 3-HPAA, are excreted in the urine. mdpi.commdpi.com The urinary profile of these metabolites can serve as a valuable source of biomarkers for various physiological and pathological states.
Elevated urinary levels of hydroxyphenylacetic acids have been associated with certain inborn errors of metabolism, such as Phenylketonuria (PKU). youtube.comnih.gov In PKU, the impaired metabolism of phenylalanine leads to its accumulation and conversion into alternative metabolites, including phenylpyruvic acid, phenylacetic acid, and o-hydroxyphenylacetic acid, which are then excreted in the urine. nih.gov Consequently, the analysis of urinary amino acids and their metabolites is a critical tool in the diagnosis and monitoring of such conditions. healthmatters.iomdpi.com
Furthermore, the urinary excretion of phenolic acids derived from microbial metabolism is being investigated as a potential biomarker for the health and composition of the gut microbiota, a condition often referred to as gut dysbiosis. rupahealth.comgdx.net For example, increased urinary concentrations of 3-HPAA have been observed in children with Autism Spectrum Disorders (ASD), and these levels were found to decrease following oral vancomycin (B549263) treatment, suggesting a link to an overgrowth of Clostridium species in the gut. nih.gov
The table below presents findings from a study on urinary metabolites in children with Autism Spectrum Disorders, highlighting the biomarker potential of 3-Hydroxyphenylacetic acid. nih.gov
| Urinary Metabolite | Condition | Observation | Potential Indication |
| 3-Hydroxyphenylacetic acid (3HPA) | Autism Spectrum Disorders (ASD) | Higher concentrations in autistic children compared to controls. nih.gov | Overgrowth of gut Clostridium species. nih.gov |
| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | Autism Spectrum Disorders (ASD) | Higher concentrations in autistic children compared to controls. nih.gov | Overgrowth of gut Clostridium species. nih.gov |
| 3-hydroxyhippuric acid (3HHA) | Autism Spectrum Disorders (ASD) | Higher concentrations in autistic children compared to controls. nih.gov | Overgrowth of gut Clostridium species. nih.gov |
Exploration of Therapeutic Research Applications and Translational Studies
Neurodegenerative Disorders Research
Research into 2-Amino-2-(3-hydroxyphenyl)acetic acid has highlighted its potential relevance in the context of neurodegenerative disorders, primarily due to its ability to modulate neurotransmitter systems.
The primary therapeutic hypothesis for 2-Amino-2-(3-hydroxyphenyl)acetic acid in Alzheimer's disease (AD) revolves around its interaction with metabotropic glutamate (B1630785) receptors (mGluRs). Glutamate is a critical excitatory neurotransmitter, and its dysregulation, leading to a phenomenon known as excitotoxicity, is implicated in the neuronal damage seen in AD. nih.govmdpi.com
The compound has been identified as an agonist or antagonist at different mGluRs, which are crucial for synaptic transmission and plasticity. scbt.com Modulating these receptors is a key therapeutic strategy being explored for AD. Activation of certain mGluRs is believed to offer neuroprotection by inhibiting excessive glutamate release and dampening its excitotoxic effects. nih.gov The therapeutic potential of mGluR modulation is based on the hypothesis that restoring balance to the glutamatergic system can mitigate synaptic dysfunction and neuronal loss, which are early events in AD pathogenesis. nih.govane.pl Studies suggest that compounds acting on these receptors may offer neuroprotection by reducing the excitotoxicity associated with conditions like Alzheimer's.
Table 1: Research Findings on mGluR Modulation in Alzheimer's Disease
| Receptor Target | Action of Modulator | Therapeutic Hypothesis in AD | Reference |
|---|---|---|---|
| Metabotropic Glutamate Receptors (mGluRs) | Agonism/Antagonism | Regulation of glutamate release, reduction of excitotoxicity, and prevention of synaptic dysfunction. | nih.gov |
| Group II mGluRs (mGluR2/3) | Agonism | May facilitate tau pathology through ERK activation. | nih.gov |
The role of 2-Amino-2-(3-hydroxyphenyl)acetic acid in Parkinson's disease (PD) research is less direct and is often marked by confusion with a different, though related, therapeutic agent. Some commercial sources have incorrectly identified this compound with Levodopa (L-DOPA), the primary treatment for PD. cymitquimica.com L-DOPA (L-3,4-dihydroxyphenylalanine) is a precursor to the neurotransmitter dopamine (B1211576), which is deficient in Parkinson's patients. mdpi.com However, 2-Amino-2-(3-hydroxyphenyl)acetic acid has a single hydroxyl group, distinguishing it from the two found in L-DOPA.
Given its activity within the central nervous system and its influence on glutamate receptors, 2-Amino-2-(3-hydroxyphenyl)acetic acid is of theoretical interest in neurological conditions. However, specific translational studies or well-defined research avenues for its application in Parkinson's disease are not extensively documented in current scientific literature. The main focus of amino acid-related PD research remains on L-DOPA and its administration in conjunction with other amino acids to manage symptoms and side effects. nih.gov
Cardiovascular Research Potential
The potential cardiovascular effects of 2-Amino-2-(3-hydroxyphenyl)acetic acid are not well established in scientific literature. Research in this area has predominantly focused on a related, but structurally distinct, compound: 3-Hydroxyphenylacetic acid (3-HPAA), which lacks the amino group.
Extensive research on 3-Hydroxyphenylacetic acid (3-HPAA) has demonstrated its vasodilatory properties. nih.govnih.gov Studies have shown that 3-HPAA induces vasodilation in a dose-dependent manner in porcine coronary arteries. nih.gov This effect is, at least in part, mediated by the endothelium. The primary mechanism identified is the release of nitric oxide (NO), as the relaxation effect was significantly reduced after the inhibition of endothelial nitric oxide synthase (eNOS). nih.govnih.gov However, it is critical to note that these findings pertain to 3-HPAA, and similar direct evidence for 2-Amino-2-(3-hydroxyphenyl)acetic acid is currently lacking.
Consistent with its vasodilatory effects, 3-Hydroxyphenylacetic acid (3-HPAA) has been shown to decrease arterial blood pressure. nih.govnih.govresearchgate.net In studies using spontaneously hypertensive rats, intravenous administration of 3-HPAA resulted in a dose-dependent decrease in systolic and diastolic blood pressure without significantly affecting heart rate. nih.gov This hypotensive effect is believed to be a direct consequence of its action on the vasculature. nih.gov As with its vasodilatory properties, these specific blood pressure-lowering effects have been documented for 3-HPAA, and dedicated research is needed to determine if 2-Amino-2-(3-hydroxyphenyl)acetic acid possesses similar cardiovascular activity.
Table 2: Comparison of Cardiovascular Research Findings
| Compound | Finding | Mechanism | Reference |
|---|---|---|---|
| 3-Hydroxyphenylacetic acid (3-HPAA) | Induces vasodilation; Decreases arterial blood pressure. | Partially mediated by endothelium; Involves release of Nitric Oxide (NO). | nih.govnih.govresearchgate.net |
| 2-Amino-2-(3-hydroxyphenyl)acetic acid | Data not available in reviewed literature. | Data not available in reviewed literature. | N/A |
Research on Antioxidant and Anti-Inflammatory Applications
The potential for 2-Amino-2-(3-hydroxyphenyl)acetic acid to act as an antioxidant is theoretically attributed to the phenolic hydroxyl group on its aromatic ring. cymitquimica.com This functional group is common to many phenolic compounds and can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This property is hypothesized to contribute to its potential neuroprotective effects by shielding neuronal cells from oxidative damage.
However, while the structural basis for antioxidant activity exists, comprehensive experimental studies detailing the specific antioxidant capacity or significant anti-inflammatory effects of 2-Amino-2-(3-hydroxyphenyl)acetic acid are limited. Research on related compounds, such as other hydroxyphenylacetic acids and glycine (B1666218) derivatives, has shown more definitive antioxidant and anti-inflammatory properties. For instance, glycine itself is recognized for its anti-inflammatory and immunomodulatory effects. nih.govresearchgate.net Studies on other phenolic acid derivatives also demonstrate promising antioxidant and anticancer activities. nih.gov Further investigation is required to fully characterize and quantify these potential properties specifically for 2-Amino-2-(3-hydroxyphenyl)acetic acid.
Emerging Research in Other Therapeutic Areas
Antimicrobial Research Perspectives
Direct research into the intrinsic antimicrobial properties of 2-Amino-2-(3-hydroxyphenyl)acetic acid is a nascent field. However, significant interest in its potential stems from the established biological activity of its structural isomers, particularly 4-hydroxyphenylglycine (p-HPG). This non-proteinogenic amino acid is a critical building block in the biosynthesis of several medically important glycopeptide antibiotics. nih.govwikipedia.org
The vancomycin (B549263) group of antibiotics, for instance, incorporates p-HPG into its central heptapeptide (B1575542) structure. nih.govwikipedia.org This component is crucial for the antibiotic's rigid conformation and its mechanism of action. The biosynthesis of L-p-hydroxyphenylglycine in microorganisms that produce these antibiotics has been characterized, highlighting a specific enzymatic pathway that converts common metabolites into this specialized amino acid for incorporation into natural products. nih.gov The established role of the 4-hydroxy isomer in potent antibiotics provides a strong rationale for investigating the 3-hydroxy analogue. Research perspectives include exploring whether 2-Amino-2-(3-hydroxyphenyl)acetic acid or its derivatives could serve as scaffolds for novel antimicrobial agents or act as inhibitors of key bacterial enzymes.
| Compound | Antibiotic Class | Key Research Finding | Reference |
|---|---|---|---|
| 4-Hydroxyphenylglycine (p-HPG) | Glycopeptide Antibiotics (e.g., Vancomycin) | Serves as a crucial structural component of the central heptapeptide aglycone, essential for biological activity. | nih.govwikipedia.org |
| 4-Hydroxyphenylglycine (p-HPG) | Glycopeptide Antibiotics (e.g., Chloroeremomycin) | Synthesized by a specific four-enzyme pathway in antibiotic-producing microorganisms like Amycolatopsis orientalis. | nih.gov |
Potential in Nutritional Biochemistry Research
The investigation of 2-Amino-2-(3-hydroxyphenyl)acetic acid within nutritional biochemistry is primarily linked to its identity as a non-proteinogenic amino acid and its structural similarity to known metabolites produced by the human gut microbiota. Research in this area focuses on how dietary components are transformed by intestinal bacteria into bioactive compounds that can influence host physiology.
A closely related compound, 3-hydroxyphenylacetic acid (3-HPAA), which lacks the amino group, is a well-documented product of microbial metabolism. nih.govmdpi.com Gut bacteria produce 3-HPAA through the catabolism of various dietary polyphenols, particularly flavonoids such as quercetin (B1663063) and proanthocyanidins (B150500), which are abundant in fruits, vegetables, and tea. mdpi.comnih.gov Following its production in the colon, 3-HPAA is absorbed into the bloodstream and has been detected and quantified in human plasma and urine after the consumption of polyphenol-rich foods like berries and cranberry juice. nih.gov Given that gut microbiota extensively metabolize both flavonoids and amino acids, it is plausible that 2-Amino-2-(3-hydroxyphenyl)acetic acid could be an intermediate or a related product within these complex metabolic networks. nih.gov This connection positions it as a compound of interest for studying diet-microbiota-host interactions and their impact on health.
| Metabolite | Dietary Precursor(s) | Key Research Finding | Reference |
|---|---|---|---|
| 3-Hydroxyphenylacetic acid (3-HPAA) | Flavonols (e.g., Quercetin) | Produced from the C-ring fission and subsequent dehydroxylation of quercetin by gut microbiota. | mdpi.com |
| 3-Hydroxyphenylacetic acid (3-HPAA) | Flavanols (e.g., Proanthocyanidins, Catechins) | Identified as a microbial catabolism product of condensed tannins and procyanidins. | nih.govmdpi.com |
| 3-Hydroxyphenylacetic acid (3-HPAA) | Berries, Cranberry Juice | Detected at increased concentrations in human plasma and urine following consumption of these polyphenol-rich foods. | nih.gov |
Future Research Directions and Unanswered Questions
Advanced Mechanistic Elucidation Studies
Initial research indicates that 2-Amino-2-(3-hydroxyphenyl)acetic acid may act as an enzyme inhibitor and a modulator of cellular signaling pathways. However, the precise molecular targets and the downstream consequences of these interactions are not fully characterized. Future studies must move beyond broad descriptions to pinpoint the specific enzymes and receptors with which the compound interacts.
Key unanswered questions that should guide future research include:
Target Identification: Which specific enzymes (e.g., kinases, proteases, synthases) or receptors (e.g., GPCRs, ion channels) does the compound bind to with high affinity?
Pathway Modulation: How does binding to these targets translate into the modulation of specific signaling cascades, such as those involved in synaptic plasticity or pain pathways?
Stereospecific Effects: How do the different enantiomers (R and S forms) of the compound vary in their mechanism of action and binding specificity, a critical factor for pharmacological activity?
Advanced techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and computational docking simulations will be instrumental in identifying direct binding partners. Subsequent cell-based assays using CRISPR-Cas9 gene editing to knock out potential targets can validate these findings and elucidate the functional consequences of the compound's activity.
Development of Highly Selective Derivatives for Targeted Research
The development of chemical derivatives is a cornerstone of medicinal chemistry, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. For 2-Amino-2-(3-hydroxyphenyl)acetic acid, creating a library of derivatives could lead to highly selective probes for basic research and potentially more effective therapeutic candidates. nih.gov The existing scaffold, featuring amino, carboxyl, and hydroxyl groups on an aromatic ring, offers multiple sites for chemical modification.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to understand how changes affect biological activity. This could involve altering the position of the hydroxyl group or adding other functional groups to the phenyl ring. nih.gov
Enhanced Selectivity: Designing derivatives that exhibit high selectivity for a single molecular target, thereby reducing off-target effects. This approach has proven successful for developing novel cytostatic agents from other amino acid derivatives. nih.gov
Improved Pharmacokinetics: Modifying the compound to improve properties such as membrane permeability, metabolic stability, and bioavailability, which are crucial for in vivo applications.
The synthesis of N-substituted derivatives, for example, has been shown to yield compounds with significant antimicrobial activity in related molecules, providing a potential avenue for exploration. nih.gov
| Research Focus Area | Key Objective | Potential Methodologies |
| Target Deconvolution | Identify direct molecular binding partners of the parent compound. | Affinity Purification-Mass Spectrometry, Cellular Thermal Shift Assay (CETSA). |
| SAR Exploration | Map the relationship between chemical structure and biological effect. | Parallel synthesis of a derivative library, high-throughput screening. |
| Selective Probe Design | Create derivatives with high specificity for a single validated target. | Rational drug design based on target structure, combinatorial chemistry. |
| Pharmacokinetic Tuning | Optimize derivatives for better absorption, distribution, metabolism, and excretion (ADME). | Prodrug strategies, lipophilicity modification, metabolic stability assays. |
Integration of Multi-Omics Data for Comprehensive Understanding
To understand the full biological impact of 2-Amino-2-(3-hydroxyphenyl)acetic acid, a systems-level approach is necessary. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the cellular and physiological changes induced by the compound. This multi-omics approach can reveal novel mechanisms and biomarkers that might be missed by traditional targeted assays. nih.gov
A forward-thinking research strategy would involve:
Transcriptomics: Using RNA-sequencing to analyze how the compound alters gene expression profiles in relevant cell types (e.g., neurons).
Proteomics: Employing mass spectrometry-based proteomics to quantify changes in protein expression and post-translational modifications.
Metabolomics: Utilizing untargeted metabolomics to identify shifts in metabolic pathways, which is particularly relevant for an amino acid derivative. nih.gov Studies on other aromatic amino acids have shown that metabolomics can link gut microbiota changes to metabolic perturbations. nih.gov
By integrating these datasets, researchers can construct comprehensive network models of the compound's effects, linking initial target engagement to downstream changes in gene expression, protein function, and metabolic state. This approach holds the promise of identifying predictive biomarkers for the compound's efficacy and revealing previously unknown biological functions. nih.gov
Translational Research Challenges and Opportunities
Translating a promising compound from the laboratory to clinical application is a complex, multi-stage process fraught with challenges. nih.gov For 2-Amino-2-(3-hydroxyphenyl)acetic acid, a strategic approach to translational science is essential to navigate this path successfully.
Challenges:
Preclinical Models: A significant hurdle is the development and validation of animal models that accurately reflect human disease states for which the compound may be therapeutic.
Pharmacokinetics and Bioavailability: The inherent properties of the compound may not be optimal for therapeutic use, requiring significant medicinal chemistry efforts to create derivatives with suitable drug-like properties. mdpi.com
High Cost of Development: The financial investment required for preclinical and clinical development is substantial, often exceeding billions of dollars, which can be a major barrier for a novel, unproven compound. nih.gov
Opportunities:
Biomarker Development: The use of multi-omics data (as described in 9.3) can aid in the discovery of biomarkers to track the compound's activity and patient response in clinical trials, thereby de-risking the development process.
Disruptive Innovation: As a novel chemical entity, the compound offers an opportunity for "disruptive translational innovation" by potentially acting through new mechanisms to address unmet medical needs. nih.gov
Structured Translational Science: Applying a disciplined, scientific approach to the translational process itself—identifying and overcoming rate-limiting steps—can increase the probability of success. nih.gov
Future efforts must focus on robust preclinical validation, early biomarker discovery, and strategic partnerships to navigate the significant financial and logistical hurdles of drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-2-(3-hydroxyphenyl)acetic acid, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-hydroxyphenylglyoxalic acid derivatives or through chiral resolution of racemic mixtures using enzymes or chiral auxiliaries. Optimization involves adjusting pH (6.5–7.5) and temperature (25–40°C) to enhance yield and enantiomeric excess. Protecting groups (e.g., tert-butoxycarbonyl, Boc) for the hydroxyl and amine moieties are critical to prevent side reactions during coupling steps .
Q. Which analytical techniques are most effective for confirming the structure and purity of 2-Amino-2-(3-hydroxyphenyl)acetic acid in research settings?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, particularly the 3-hydroxyphenyl substitution pattern.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water + 0.1% TFA) resolves enantiomers and quantifies purity (>99%) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] = 196.07 for CHNO) .
Q. How does the presence of the 3-hydroxyphenyl group influence the compound’s solubility and stability under physiological conditions?
- Methodological Answer : The hydroxyl group enhances hydrophilicity (logP ≈ -0.5) but introduces pH-dependent instability. Stability assays in phosphate-buffered saline (pH 7.4, 37°C) over 24 hours show <5% degradation when protected from light. Solubility is maximized in aqueous-organic solvent systems (e.g., 20% DMSO in water) .
Advanced Research Questions
Q. How do computational methods like DFT aid in predicting the electronic properties of 2-Amino-2-(3-hydroxyphenyl)acetic acid, and what functional is recommended for accurate thermochemical calculations?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) predicts molecular electrostatic potentials and HOMO-LUMO gaps. For thermochemical accuracy (e.g., proton affinity, ionization potential), the inclusion of exact exchange terms (e.g., Becke’s 1993 functional) reduces average absolute deviation to <3 kcal/mol .
Q. What strategies are employed to resolve stereochemical challenges in synthesizing enantiomerically pure forms of 2-Amino-2-(3-hydroxyphenyl)acetic acid derivatives?
- Methodological Answer :
- Chiral Chromatography : Use of cellulose-based chiral stationary phases (CSPs) with heptane/isopropanol gradients achieves baseline separation (α > 1.2).
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer, yielding >98% ee .
Q. How can contradictory data in spectroscopic analysis (e.g., NMR chemical shifts) for structurally similar analogs be reconciled?
- Methodological Answer : Contradictions arise from solvent effects or tautomerism. For example, the hydroxyl proton’s chemical shift varies between δ 9.2–10.1 ppm in DO vs. DMSO-d. Standardization using deuterated solvents and controlled temperature (25°C) minimizes variability. Cross-validation with X-ray crystallography resolves ambiguities in tautomeric forms .
Q. What role does the hydroxyl group’s position (meta vs. para) play in modulating the compound’s bioactivity or binding affinity in receptor studies?
- Methodological Answer : Meta-substitution (3-hydroxyl) disrupts π-stacking interactions compared to para analogs, reducing affinity for aromatic binding pockets (e.g., in GABA receptors by ~30%). Competitive binding assays (IC) and molecular docking (AutoDock Vina) quantify these differences .
Notes
- Methodological rigor ensures reproducibility in academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
